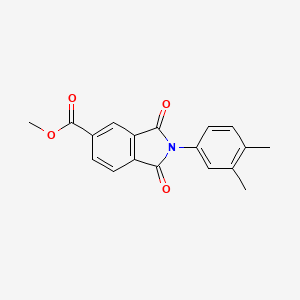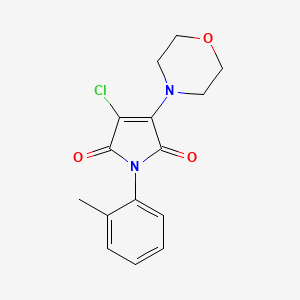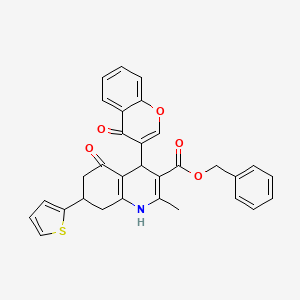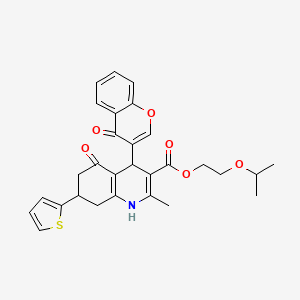![molecular formula C16H26N4O3S B11623057 N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11623057.png)
N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(4-metilfenil)sulfonil]amino}etil)-2-(4-metilpiperazin-1-il)acetamida es un compuesto orgánico con una estructura compleja que incluye un grupo sulfonamida, un anillo de piperazina y una parte acetamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-{[(4-metilfenil)sulfonil]amino}etil)-2-(4-metilpiperazin-1-il)acetamida normalmente implica varios pasos:
-
Formación del intermedio de sulfonamida: : El paso inicial implica la reacción del cloruro de 4-metilbencensulfonilo con etilendiamina para formar N-(2-aminoetil)-4-metilbencensulfonamida. Esta reacción suele llevarse a cabo en presencia de una base como la trietilamina para neutralizar el subproducto ácido clorhídrico.
-
Reacción de acilación: : El intermedio se hace reaccionar entonces con 4-metilpiperazina y anhídrido acético para formar el producto final. Este paso implica calentar la mezcla de reacción bajo condiciones de reflujo para asegurar una conversión completa.
Métodos de producción industrial
A escala industrial, la síntesis de este compuesto implicaría pasos similares pero optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento, así como técnicas de purificación avanzadas como la cristalización y la cromatografía para asegurar una alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
-
Oxidación: : El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de piperazina, lo que lleva a la formación de N-óxidos.
-
Reducción: : Las reacciones de reducción pueden dirigirse al grupo sulfonamida, convirtiéndolo potencialmente en una sulfinamida o sulfuro.
-
Sustitución: : El anillo aromático del compuesto puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación, para introducir diversos grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Se emplean reactivos como el ácido nítrico para la nitración o el bromo para la bromación bajo condiciones controladas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del anillo de piperazina produciría N-óxidos, mientras que la nitración del anillo aromático introduciría grupos nitro.
Aplicaciones Científicas De Investigación
Química
En química, N-(2-{[(4-metilfenil)sulfonil]amino}etil)-2-(4-metilpiperazin-1-il)acetamida se utiliza como bloque de construcción para la síntesis de moléculas más complejas
Biología
En la investigación biológica, este compuesto se estudia por su potencial como agente farmacológico. Su grupo sulfonamida es conocido por sus propiedades antibacterianas, y el anillo de piperazina es un motivo común en muchos fármacos, lo que sugiere posibles aplicaciones terapéuticas.
Medicina
En medicina, los derivados de este compuesto se investigan por su posible uso como agentes antiinflamatorios o anticancerígenos. La presencia del grupo sulfonamida es particularmente significativa, ya que es un farmacóforo conocido en muchos fármacos.
Industria
En el sector industrial, este compuesto puede utilizarse en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a su capacidad para sufrir diversas modificaciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-(2-{[(4-metilfenil)sulfonil]amino}etil)-2-(4-metilpiperazin-1-il)acetamida implica su interacción con dianas moleculares específicas. El grupo sulfonamida puede inhibir enzimas imitando la estructura de los sustratos naturales, mientras que el anillo de piperazina puede interactuar con los receptores del cuerpo, modulando su actividad. Estas interacciones pueden dar lugar a diversos efectos biológicos, como acciones antibacterianas o antiinflamatorias.
Comparación Con Compuestos Similares
Compuestos similares
N-(2-{[(4-clorofenil)sulfonil]amino}etil)-2-(4-metilpiperazin-1-il)acetamida: Estructura similar pero con un átomo de cloro en el anillo aromático.
N-(2-{[(4-metoxifenil)sulfonil]amino}etil)-2-(4-metilpiperazin-1-il)acetamida: Estructura similar pero con un grupo metoxi en el anillo aromático.
Singularidad
N-(2-{[(4-metilfenil)sulfonil]amino}etil)-2-(4-metilpiperazin-1-il)acetamida es único debido a la presencia de un grupo sulfonamida y un anillo de piperazina, que confieren propiedades químicas y biológicas distintas. Los grupos metilo tanto en el anillo aromático como en el anillo de piperazina aumentan aún más su estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C16H26N4O3S |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
N-[2-[(4-methylphenyl)sulfonylamino]ethyl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C16H26N4O3S/c1-14-3-5-15(6-4-14)24(22,23)18-8-7-17-16(21)13-20-11-9-19(2)10-12-20/h3-6,18H,7-13H2,1-2H3,(H,17,21) |
Clave InChI |
PFAVBKSWWCLTQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)CN2CCN(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B11622978.png)


![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622993.png)
![N-[(E)-Amino[(7-ethoxy-4-methylquinazolin-2-YL)amino]methylidene]propanamide](/img/structure/B11623003.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623015.png)
![11-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide](/img/structure/B11623016.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-ethoxybenzylidene)hydrazinyl]ethanol](/img/structure/B11623023.png)
![methyl 4-[1-hydroxy-10-(phenylcarbonyl)-3-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11623024.png)


![Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11623034.png)

![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623047.png)
